1H-Inden-1-one, 5-ethoxy-2,3-dihydro-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMVKFTYGACBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294407 | |
| Record name | 5-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28945-90-6 | |
| Record name | 5-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28945-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context Within the Indanone Chemical Class
1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is a member of the indanone chemical class. Indanones are bicyclic aromatic ketones, characterized by a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. nih.gov The core structure, indane, bearing a ketone group, gives rise to this family of compounds. guidechem.com The parent compound of this class is 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), a colorless solid which serves as a foundational structure for a multitude of derivatives. nih.gov
The structure of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is built upon this 1-indanone framework. The key feature that distinguishes it is the presence of an ethoxy group (-OCH2CH3) at the 5th position of the indanone ring system. This substitution on the aromatic portion of the molecule can significantly influence its chemical and physical properties compared to the unsubstituted 1-indanone.
Significance of Substituted Indanones in Organic Chemistry
Substituted indanones are highly valuable building blocks in organic synthesis. Their rigid, bicyclic structure makes them attractive starting materials for the construction of more complex molecules. guidechem.com They serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, fragrances, and organic materials for applications like organic light-emitting diodes (OLEDs). guidechem.comguidechem.com
The functionalization of the indanone core, such as with the ethoxy group seen in the target molecule, allows for fine-tuning of the molecule's properties and reactivity. For instance, alkoxy groups (like ethoxy or methoxy) are known to be directing groups in electrophilic aromatic substitution reactions, influencing where further chemical modifications will occur on the benzene (B151609) ring. guidechem.com This makes substituted indanones versatile platforms for creating diverse molecular architectures. The development of efficient synthetic methods for various indanone derivatives is an active area of research, driven by their utility as precursors to biologically active compounds and novel materials. nih.govguidechem.com
Rationale for Focused Chemical Investigation of 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro
Classic Cyclization Approaches for 2,3-Dihydro-1H-Inden-1-one Core Formation
The formation of the fused bicyclic indanone system is a critical step in the synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-one. Classic methodologies have long been the cornerstone for constructing this framework, primarily relying on intramolecular cyclization reactions.
Friedel-Crafts Acylation and Related Intramolecular Cyclizations
The intramolecular Friedel-Crafts acylation is one of the most prevalent and direct methods for synthesizing the 1-indanone (B140024) core. nih.govacs.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the corresponding acyl chloride. nih.govnih.gov The process is generally promoted by a strong Lewis acid or a Brønsted acid.
The reaction of a 3-arylpropanoic acid requires a dehydrative cyclization, often under harsh conditions using reagents like polyphosphoric acid (PPA) or strong superacids like triflic acid (CF₃SO₃H). nih.gov For instance, the cyclization of 3-arylpropionic acids has been achieved using terbium triflate (Tb(OTf)₃) at high temperatures, proving effective even for aromatic rings deactivated by halogen atoms. nih.govbeilstein-journals.org A more common approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then undergoes intramolecular Friedel-Crafts alkylation under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org
Recent advancements have introduced milder and more efficient catalysts. Niobium pentachloride (NbCl₅), for example, has been shown to act as both a reagent to generate the acyl chloride in situ from the carboxylic acid and as a catalyst for the subsequent cyclization, allowing the reaction to proceed at room temperature with good yields. researchgate.net
An alternative to carboxylic acid precursors is the use of Meldrum's acid derivatives. acs.org These compounds can be readily functionalized and serve as highly electrophilic precursors for intramolecular Friedel-Crafts acylation, often catalyzed by scandium triflate (Sc(OTf)₃), providing a mild and operationally simple route to polysubstituted 1-indanones. acs.org
Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acid Derivatives
| Precursor | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Arylpropanoic Acids | Tb(OTf)₃ | 250 °C | Up to 74% | nih.govbeilstein-journals.org |
| 3-Arylpropanoic Acids | Polyphosphoric Acid (PPA) | High Temperature | Variable | d-nb.info |
| 3-Arylpropanoic Acids | NbCl₅ | Room Temperature | Good | researchgate.net |
| 3-Arylbenzoyl Chlorides | AlCl₃ | Variable | Good | beilstein-journals.orgresearchgate.net |
| Benzyl Meldrum's Acid | Sc(OTf)₃ | Refluxing CH₃NO₂ | Good | acs.org |
Condensation Reactions in Indanone Synthesis
Condensation reactions are instrumental in building the precursors for indanone synthesis or in modifying the indanone structure itself. The Knoevenagel and Claisen-Schmidt condensations are particularly relevant. beilstein-journals.orgusm.my
In one approach, 1,3-indandione, a related cyclic dicarbonyl compound, can undergo a Knoevenagel condensation with various aromatic aldehydes. beilstein-journals.org The resulting 2-benzylidene-1,3-indandione derivatives can then be further transformed. Similarly, the Claisen-Schmidt condensation between a 1-indanone and a benzaldehyde (B42025) derivative yields an indanone-based chalcone (B49325). usm.my These chalcones are versatile intermediates that can be subjected to further reactions, such as cyclization or reduction, to generate more complex indanone analogues. beilstein-journals.org
The self-condensation of 1,3-indandione, often catalyzed by acid or base, leads to dimers like bindone (B167395) or trimers like truxenone, which are also valuable starting points for synthesizing polycyclic systems containing the indanone moiety. researchgate.net Another pathway involves the reaction of o-phthalaldehyde (B127526) with an acetophenone (B1666503) in the presence of an iron(III) complex to directly yield 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.org
Functionalization Strategies for Aromatic Substitution
To synthesize the target molecule, 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the introduction of the ethoxy group at the correct position on the aromatic ring is a critical step that requires careful regiochemical control.
Introduction of the Ethoxy Moiety at the C-5 Position
The synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-one is most strategically achieved by introducing the ethoxy group onto the aromatic precursor prior to the core-forming cyclization reaction. The starting material would typically be a 3-phenylpropanoic acid bearing an ethoxy group at the meta-position, i.e., 3-(3-ethoxyphenyl)propanoic acid.
During the intramolecular Friedel-Crafts acylation, the ethoxy group, being an electron-donating and ortho-, para-directing group, will direct the cyclization to one of the two carbons ortho to it. Cyclization to the position between the ethoxy and the propanoic acid chain is sterically hindered. Therefore, the acylation occurs at the other ortho position, para to the propanoic acid chain's attachment point. This regioselective cyclization results in the formation of the desired 5-ethoxy-substituted indanone. This principle is demonstrated in the synthesis of related 5,7-dimethoxy-1-indanone, where the precursor already contains the methoxy (B1213986) substituents. beilstein-journals.org
Regioselective Alkoxylation Techniques
Controlling the regioselectivity of the cyclization is crucial for synthesizing specific isomers of alkoxy-substituted indanones. The nature of the catalyst and reaction conditions can significantly influence the outcome, especially with electron-rich aromatic precursors. d-nb.info
Research has shown that the composition of polyphosphoric acid (PPA) can be manipulated to switch the regioselectivity of indanone synthesis from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives. d-nb.inforug.nl
PPA with a low P₂O₅ content (more hydrolyzed) tends to favor the formation of the indanone isomer where the electron-donating alkoxy group is meta to the carbonyl group (e.g., 4- or 6-alkoxy-indanone). d-nb.info
PPA with a high P₂O₅ content promotes the formation of the isomer where the alkoxy group is ortho or para to the carbonyl (e.g., 5- or 7-alkoxy-indanone). d-nb.info
This switch is attributed to a change in the reaction mechanism between Friedel-Crafts acylation and alkylation pathways, which is dictated by the acidity and composition of the PPA medium. d-nb.info This methodology provides a powerful tool for the selective synthesis of specific regioisomers of electron-rich indanones like the 5-ethoxy variant.
Advanced Catalytic Methods for Indanone Derivatives
Beyond classic approaches, a variety of advanced catalytic methods have been developed, offering milder conditions, higher efficiency, and access to a broader range of functionalized indanone derivatives.
The Nazarov cyclization , an electrocyclic reaction of divinyl ketones to form cyclopentenones, is a powerful tool for constructing the indanone ring system. acs.orgorganic-chemistry.org This reaction can be catalyzed by various Lewis acids, such as copper(II) triflate (Cu(OTf)₂), or dicationic iridium(III) complexes, often proceeding under mild conditions. beilstein-journals.org Tandem reactions combining Nazarov cyclization with other transformations, like electrophilic fluorination, have been developed to create highly substituted indanones with multiple stereocenters in a single step. acs.org
Transition-metal catalysis has revolutionized indanone synthesis.
Palladium-catalyzed reactions, such as a one-pot Heck-aldol annulation cascade, can construct multisubstituted 1-indanones from simple precursors. liv.ac.uk Another novel palladium-catalyzed annulation involves the reaction of o-bromobenzaldehydes with norbornene derivatives, which directly establishes the indanone skeleton via C-H activation of the aldehyde group. acs.org
Rhodium-catalyzed methods include the asymmetric intramolecular 1,4-addition to form chiral 3-aryl-1-indanones and tandem carborhodium/cyclization pathways to synthesize 2,3-substituted indanones. organic-chemistry.org
Nickel-catalyzed intramolecular hydroacylation of o-allylbenzaldehydes provides a direct route to 1-indanones in high yields. beilstein-journals.org Furthermore, nickel-catalyzed reductive cyclization of enones has been employed for the stereoselective synthesis of medically important indanone derivatives. organic-chemistry.org
Ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives has also been reported to form 1-indanones. organic-chemistry.org
Table 2: Examples of Advanced Catalytic Methods for Indanone Synthesis
| Method | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Nazarov Cyclization | Cu(OTf)₂, Iridium(III) complexes | Forms cyclopentenone ring from divinyl ketones | beilstein-journals.orgacs.org |
| C-H Annulation | Palladium(II) Acetate | Direct annulation of o-bromobenzaldehydes | acs.org |
| Heck-Aldol Cascade | Pd(OAc)₂-dppp | One-pot synthesis of multisubstituted indanones | liv.ac.uk |
| Reductive Cyclization | Nickel(0)/N-heterocyclic carbene | Stereoselective synthesis from enones | organic-chemistry.org |
| Intramolecular Hydroacylation | Nickel(0)/N-heterocyclic carbene | Cyclization of o-allylbenzaldehydes | beilstein-journals.org |
| Tandem Carborhodium/Cyclization | Rhodium complex | Synthesis of 2,3-substituted indanones in water | organic-chemistry.org |
Transition Metal-Catalyzed Carbonylation and Annulation Reactions
Transition metal catalysis offers powerful tools for the synthesis of indanone derivatives, often proceeding with high efficiency and selectivity under mild conditions. These methods typically involve the formation of key carbon-carbon bonds through processes like carbonylation and annulation.
One of the most prominent transition metal-catalyzed methods for constructing cyclopentenone rings, including the indanone core, is the Pauson-Khand reaction . wikipedia.orgsynarchive.comnumberanalytics.comyoutube.comuwindsor.ca This reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt-carbonyl complex. wikipedia.orguwindsor.ca While originally requiring stoichiometric amounts of dicobalt octacarbonyl, modern variations have been developed that use catalytic amounts of various transition metals, including rhodium, iridium, and nickel. wikipedia.orguwindsor.ca The intramolecular version of the Pauson-Khand reaction is particularly useful for synthesizing fused bicyclic systems with high stereoselectivity. wikipedia.org
Rhodium-catalyzed intramolecular hydroacylation of unsaturated aldehydes provides another efficient route to cyclopentanones. documentsdelivered.com This method has been successfully applied to the synthesis of 2-substituted indanones. documentsdelivered.com Nickel-catalyzed intramolecular hydroacylation has also been demonstrated for the synthesis of 2,3-dihydro-1H-inden-1-one derivatives. documentsdelivered.com
Furthermore, palladium-catalyzed reactions have been extensively explored for indanone synthesis. For instance, a palladium-catalyzed reaction of α,β-unsaturated esters with arylboronic acids can produce 3,3-disubstituted indan-1-ones bearing a quaternary carbon. organic-chemistry.org This reaction proceeds through a tandem conjugate addition/1,4-palladium shift followed by cyclization. organic-chemistry.org Another example is the palladium-catalyzed intramolecular asymmetric allylic alkylation of ketones, which yields 2,3-disubstituted indanones with high diastereo- and enantioselectivities. nih.gov
The Nazarov cyclization , an electrocyclic reaction of divinyl ketones, is a classical method for synthesizing cyclopentenones that has been significantly advanced by the use of transition metal catalysts. beilstein-journals.orgacs.org Lewis acids such as copper(II) triflate (Cu(OTf)₂) can catalyze the Nazarov cyclization under mild conditions. beilstein-journals.org Dicationic iridium(III) complexes have also been shown to effectively catalyze this reaction for the synthesis of functionalized 1-indanones. beilstein-journals.org
Below is a table summarizing some transition metal-catalyzed reactions for indanone synthesis:
| Reaction Name | Catalyst | Reactants | Product | Ref. |
| Pauson-Khand Reaction | Co₂(CO)₈, Rh, Ir, Ni | Alkene, Alkyne, CO | α,β-Cyclopentenone | wikipedia.orgsynarchive.comnumberanalytics.comyoutube.comuwindsor.ca |
| Intramolecular Hydroacylation | Rh, Ni | Unsaturated Aldehyde | Cyclopentanone (B42830) | documentsdelivered.com |
| Tandem Conjugate Addition/Cyclization | Pd | α,β-Unsaturated Ester, Arylboronic Acid | 3,3-Disubstituted Indan-1-one | organic-chemistry.org |
| Intramolecular Asymmetric Allylic Alkylation | Pd | Ketone with an allylic group | 2,3-Disubstituted Indanone | nih.gov |
| Nazarov Cyclization | Cu(OTf)₂, Ir(III) complexes | Divinyl Ketone | 1-Indanone | beilstein-journals.orgacs.org |
Enantioselective and Diastereoselective Synthesis of 2,3-Dihydro-1H-Inden-1-one Scaffolds
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, significant research has focused on developing enantioselective and diastereoselective methods for the synthesis of 2,3-dihydro-1H-inden-1-one scaffolds.
Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of ketones has emerged as a powerful tool for constructing chiral 2,3-disubstituted indanones with excellent diastereo- and enantioselectivities. nih.gov This method allows for the creation of two adjacent stereocenters in a single step.
The Nazarov cyclization can also be rendered stereoselective. For instance, a catalytic tandem Nazarov cyclization/electrophilic fluorination sequence catalyzed by a Cu(II) complex can produce fluorine-containing 1-indanone derivatives with two new stereocenters and high diastereoselectivity. acs.orgacs.org Furthermore, the use of chiral catalysts can control the stereocenters of the products, leading to enantioselective transformations. acs.org
Another approach involves the use of chiral auxiliaries. For example, enantioselective synthesis of trans-2,3-dihydro-1H-indoles has been achieved through C-H insertion of α-diazocarbonyl compounds, a strategy that can be adapted for indanone synthesis. amanote.com
A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones with high diastereoselectivity under mild and sustainable conditions. organic-chemistry.org Similarly, the coupling of alkynes and acetals promoted by a combination of In(OTf)₃ and benzoic acid can yield 2,3-disubstituted indanones as a single trans-isomer in excellent yield and diastereoselectivity. organic-chemistry.org
The following table highlights some stereoselective methods for indanone synthesis:
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Ref. |
| Intramolecular Asymmetric Allylic Alkylation | Pd-catalyst with chiral ligand | Allylic alkylation of a ketone | High diastereo- and enantioselectivity | nih.gov |
| Tandem Nazarov Cyclization/Fluorination | Cu(II) complex | Nazarov cyclization followed by fluorination | High diastereoselectivity, enantioselective potential | acs.orgacs.org |
| Tandem Carborhodium/Cyclization | Rh-catalyst | Reaction of alkynes and acetals | High diastereoselectivity (trans-isomer) | organic-chemistry.org |
| Alkyne-Acetal Coupling | In(OTf)₃ / Benzoic Acid | [2+2] cycloaddition and Nazarov reaction | High diastereoselectivity (trans-isomer) | organic-chemistry.org |
Multi-Component Reactions and One-Pot Synthesis of 1H-Inden-1-one Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govorganic-chemistry.org These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. nih.gov
One-pot syntheses, which involve sequential reactions in a single flask without isolation of intermediates, also offer significant advantages in terms of efficiency and sustainability. nih.gov
A notable example of a one-pot process for preparing 1-indanones involves the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene (B1197577). The resulting intermediate undergoes an intramolecular Friedel–Crafts alkylation to yield the 1-indanone. beilstein-journals.org
Another one-pot method utilizes a multi-task palladium catalyst for the synthesis of 2-substituted 1-indanones. This process begins with a Heck reaction between diazonium salts and methyl vinyl ketone, followed by hydrogenation and a base-mediated cyclization/alkylation sequence. beilstein-journals.org
A three-component synthesis of indenoquinoxalines and related heterocyclic enaminones has been developed using ninhydrin, malononitrile (B47326), and various diamines in water. nih.gov This reaction proceeds rapidly and in high yields, demonstrating the power of MCRs in aqueous media. nih.gov
The following table provides examples of multi-component and one-pot reactions for the synthesis of indanone derivatives:
| Reaction Type | Reactants | Key Features | Product | Ref. |
| One-Pot Friedel-Crafts | Benzoic acid, Thionyl chloride, Ethylene | Sequential reaction without intermediate isolation | 1-Indanone | beilstein-journals.org |
| One-Pot Pd-Catalyzed | Diazonium salt, Methyl vinyl ketone | Heck reaction, hydrogenation, cyclization, alkylation | 2-Substituted 1-indanone | beilstein-journals.org |
| Three-Component Reaction | Ninhydrin, Malononitrile, Diamine | Reaction in water, rapid, high yield | Indenoquinoxaline/Enaminone | nih.gov |
Green Chemistry Principles in the Synthesis of Ethoxy-Substituted Indanones
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of valuable chemical entities like ethoxy-substituted indanones.
A key aspect of green chemistry is the use of environmentally benign solvents. For instance, the Nazarov cyclization of chalcones to produce indanones has been successfully carried out in 4-methyltetrahydropyran (4-MeTHP), a green solvent alternative to traditional hazardous solvents. scilit.com While the yield may sometimes be lower than in conventional solvents, this approach significantly reduces the environmental impact and simplifies the work-up procedure. scilit.com
The use of water as a solvent is another cornerstone of green chemistry. The rhodium-catalyzed tandem synthesis of 2,3-substituted indanones has been achieved in water as the sole solvent, without the need for exogenous ligands, making the process highly sustainable. organic-chemistry.org Similarly, the multi-component synthesis of indenoquinoxalines proceeds efficiently in water. nih.gov
Catalysis is a fundamental principle of green chemistry, and the use of recoverable and reusable catalysts is highly desirable. In some metal triflate-catalyzed Friedel-Crafts reactions for indanone synthesis, the metal triflate can be recovered and reused without a significant loss of catalytic activity. beilstein-journals.org
Furthermore, developing one-pot and multi-component reactions, as discussed in the previous section, directly aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and saving energy and resources. organic-chemistry.orgnih.gov
The following table summarizes some green chemistry approaches in indanone synthesis:
| Green Chemistry Principle | Synthetic Method | Specific Example | Benefit | Ref. |
| Use of Green Solvents | Nazarov Cyclization | Using 4-methyltetrahydropyran (4-MeTHP) as the solvent | Reduced use of hazardous solvents, simpler work-up | scilit.com |
| Use of Water as Solvent | Rh-catalyzed Tandem Reaction | Synthesis of 2,3-substituted indanones in water | Environmentally benign, sustainable | organic-chemistry.org |
| Recoverable Catalysts | Friedel-Crafts Acylation | Using metal triflates that can be recovered and reused | Reduced waste, cost-effective | beilstein-journals.org |
| Atom Economy/Step Economy | Multi-Component Reactions | One-pot synthesis of indenoquinoxalines | Reduced waste, energy, and resource consumption | nih.govorganic-chemistry.org |
Reactivity of the Ketone Functionality
The ketone group at the C-1 position is a primary site for a variety of chemical transformations typical of carbonyl compounds. Its reactivity is modulated by the electronic properties of the fused aromatic ring system.
Nucleophilic Addition Reactions
The carbonyl carbon of 5-ethoxy-1-indanone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
General Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a protic solvent or an added acid, resulting in the formation of a tertiary alcohol. libretexts.orgyoutube.com
While specific studies on 5-ethoxy-1-indanone are limited, research on analogous 1-indanones demonstrates this reactivity. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. The rate and equilibrium of these additions are influenced by steric hindrance around the carbonyl group and the electronic nature of the nucleophile. masterorganicchemistry.com Strong, irreversible nucleophiles like organometallics and hydrides drive the reaction forward, whereas weaker, reversible nucleophiles can establish an equilibrium. masterorganicchemistry.com
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgsci-hub.se The reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
The general mechanism involves:
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a stabilized enolate.
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the indanone. sci-hub.se
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a new carbon-carbon double bond conjugated with the carbonyl group. wikipedia.org
For 5-ethoxy-1-indanone, Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) would yield the corresponding 2-ylidene-1-indanone derivatives. These reactions are often catalyzed by bases like piperidine (B6355638) or ammonium (B1175870) acetate. wikipedia.orgnih.gov Research on other aldehydes and ketones shows that the reaction conditions can be mild and the process is efficient for creating C-C bonds. sci-hub.senih.gov Sequential reactions involving an initial Knoevenagel condensation can lead to the formation of more complex fused ring systems. nih.govacs.org
Table 1: Exemplary Knoevenagel Condensation Conditions (Based on general procedures for aldehydes and ketones)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Ref. |
| Aldehyde/Ketone | Malononitrile | Ammonium Acetate | None (Microwave) | Ylidene derivative | nih.gov |
| Aldehyde/Ketone | Diethyl Malonate | Piperidine/Acetic Acid | Benzene | Benzylidene malonate | nih.gov |
| Aldehyde/Ketone | Barbituric Acid | Piperidine | Ethanol | Conjugated enone | wikipedia.org |
Reduction Pathways and Products
The ketone functionality of 5-ethoxy-1-indanone can be reduced to a secondary alcohol, 5-ethoxy-2,3-dihydro-1H-inden-1-ol. This transformation is commonly achieved using various reducing agents.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard for this purpose. NaBH₄ is a milder reagent, typically used in alcoholic solvents, while LiAlH₄ is more powerful and requires anhydrous conditions.
Asymmetric Reduction: For the synthesis of chiral indanols, asymmetric transfer hydrogenation (ATH) is a powerful technique. Studies on the ATH of 3-substituted dimethoxy indanones using a Ru-catalyst have shown that while high conversions can be achieved, the steric and electronic properties of the substituents on the indanone ring can significantly impact reaction efficiency. whiterose.ac.uk For example, it was hypothesized that steric interactions between methoxy substituents and the catalyst could hinder the reaction. whiterose.ac.uk This suggests that the position and nature of the alkoxy group are critical for optimizing asymmetric reductions.
Table 2: Reduction of Substituted Indanones
| Substrate | Catalyst/Reagent | Conditions | Product | Conversion/Yield | Ref. |
| Dimethoxy substituted indanones | (S,S)-Ts-DPEN Ru(II) p-cymene | Formic acid/Triethylamine, 48h, 60°C | Corresponding indanol | <10% conversion | whiterose.ac.uk |
| 1-Indanone | NaBH₄ | Methanol, RT | 1-Indanol | High | General Knowledge |
Transformations of the Indane Ring System
The aromatic portion of 5-ethoxy-1-indanone is activated by the electron-donating ethoxy group, making it prone to electrophilic substitution and directing subsequent reactions.
Electrophilic Aromatic Substitution Patterns Influenced by the 5-Ethoxy Group
The 5-ethoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. libretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution process. msu.edu
The ethoxy group directs incoming electrophiles primarily to the positions ortho and para to itself.
Para-position: The C-7 position is para to the ethoxy group.
Ortho-positions: The C-4 and C-6 positions are ortho to the ethoxy group.
However, the existing indane structure imposes additional considerations:
The C-4 position is sterically less hindered than the C-6 position, which is adjacent to the fused five-membered ring.
The carbonyl group at C-1 is a deactivating group, which reduces the electron density of the aromatic ring, particularly at the ortho (C-7) and para (C-5) positions relative to itself.
The interplay of these effects means that electrophilic substitution will preferentially occur at the C-4 and C-6 positions. The major product often depends on the specific reaction conditions and the size of the electrophile. For instance, in Friedel-Crafts reactions or halogenations, substitution is expected to favor the C-4 and C-6 positions. Studies on the synthesis of indanones from methoxy-substituted arenes have shown that regioselectivity can be controlled; for example, using polyphosphoric acid (PPA) with a high P₂O₅ content favors the formation of the 5-methoxy isomer in certain reactions. d-nb.info
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Ethoxy-1-indanone
| Reaction | Electrophile (E⁺) | Expected Major Products (Substituent at) | Directing Influence | Ref. |
| Nitration | NO₂⁺ | 4-Nitro and 6-Nitro derivatives | Ortho, para-directing ethoxy group | libretexts.orgmsu.edu |
| Halogenation | Br⁺, Cl⁺ | 4-Halo and 6-Halo derivatives | Ortho, para-directing ethoxy group | libretexts.org |
| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl and 6-Acyl derivatives | Ortho, para-directing ethoxy group | youtube.com |
Ring Expansion and Contraction Reactions
The strained five-membered ring of the indanone scaffold can undergo ring expansion reactions to form more stable six- or seven-membered rings. These transformations are synthetically valuable for accessing different molecular frameworks. researchgate.net
Two-Carbon Ring Expansion: A rhodium-catalyzed direct insertion of ethylene into the C1-C2 bond of 1-indanones has been developed to synthesize seven-membered benzocycloheptenones. nih.gov This method is tolerant of various functional groups, and 1-indanones with substituents at the 5-position have been shown to be competent substrates, yielding the desired products in good yields. nih.govrsc.org This suggests that 5-ethoxy-1-indanone would be a suitable substrate for this transformation.
One-Carbon Ring Expansion to Naphthols: A two-step ring expansion of 1-indanones can afford 2-halo-1-naphthols. nih.gov This process involves the formation of a silyl (B83357) enol ether followed by treatment with a carbene source. The reaction shows broad functional group tolerance, making it applicable to substituted indanones. nih.gov
These ring expansion reactions highlight the versatility of the indanone core in constructing larger, often biologically relevant, cyclic systems. nih.govresearchgate.net
Table 4: Ring Expansion Reactions of Substituted 1-Indanones
| Substrate Type | Reagents | Product Type | Key Features | Ref. |
| 5-Substituted-1-indanones | [Rh(C₂H₄)₂Cl]₂, IMes, Ethylene | Benzocycloheptenone | Rh-catalyzed two-carbon insertion | nih.govrsc.org |
| 1-Indanone derivatives | 1. TMSCl, Et₃N 2. KOtBu, CHCl₃ | 2-Chloro-1-naphthol | One-carbon expansion via dihalocarbene | nih.gov |
Pericyclic Reactions and Rearrangements Involving the Indanone Core
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a key class of transformations for the 1-indanone framework. msu.eduwikipedia.orgunina.it These reactions are often characterized by their high stereospecificity. msu.edu Similarly, rearrangement reactions provide pathways to structurally diverse molecules.
One notable example of a rearrangement involving the indanone core is the rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones. rsc.org This reaction leads to the formation of a benzocycloheptenone skeleton, effectively a ring expansion. rsc.org While not a classical pericyclic reaction in the strictest sense, it involves a concerted bond-breaking and bond-forming process within a cyclic transition state mediated by the transition metal.
Another relevant transformation is the photochemical reaction cascade of certain indanone precursors. rsc.org This process can be initiated by an ortho-photocycloaddition of the indanone substrate, a [2+2] cycloaddition, to form a strained diene intermediate. rsc.org This intermediate can then undergo a thermal disrotatory ring-opening, an electrocyclic reaction, to yield a triene intermediate. rsc.org
Furthermore, the synthesis of 1-indanones can sometimes involve steps that are classified as pericyclic reactions. For instance, the cyclization of specific electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-indanones proceeds through a mechanism that includes a 1,5-hydrogen shift. organic-chemistry.org This is a type of sigmatropic rearrangement, a major class of pericyclic reactions. organic-chemistry.org
The following table summarizes some representative reactions involving the indanone core that exhibit characteristics of pericyclic reactions or rearrangements.
| Reaction Type | Reactant(s) | Product(s) | Conditions | Reference |
| Ring Expansion | 1-Indanone, Ethylene | Benzocycloheptenone | [Rh(C2H4)2Cl]2, IMes, TsOH·H2O, 2-amino-3-picoline, H2O, THF | rsc.org |
| Photochemical Cascade | Substituted Indanone | Triene Intermediate | Photochemical irradiation | rsc.org |
| Cyclization via H-shift | 2-alkyl-1-ethynylbenzene derivative | 1-Indanone | TpRuPPh3(CH3CN)2PF6, Toluene, heat | organic-chemistry.org |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of these reactions is crucial for predicting their outcomes and for designing new synthetic strategies. This involves identifying key intermediates and transition states, as well as considering the kinetic and thermodynamic factors that govern the reaction course.
Identification of Intermediates and Transition States
In the rhodium-catalyzed ring expansion of 1-indanones with ethylene, the proposed mechanism involves the coordination of the rhodium catalyst to the indanone. rsc.org This is followed by oxidative addition into the C-C bond to form a rhodacyclic intermediate. Subsequent insertion of ethylene and reductive elimination leads to the ring-expanded product. rsc.org
For the photochemical cascade, the initial ortho-photocycloaddition proceeds through a triplet excited state of the indanone, leading to a diradical intermediate that closes to form the strained cyclobutane-containing diene. The subsequent thermal electrocyclic ring-opening follows the Woodward-Hoffmann rules for a 4n-electron system (where n=1 for the four electrons of the diene), proceeding in a conrotatory manner if thermally induced, or a disrotatory manner if photochemically induced. rsc.org
In the case of the 1,5-hydrogen shift observed during the synthesis of some 1-indanones, the reaction proceeds through a concerted transition state where the hydrogen atom is transferred from one position to another within the molecule. organic-chemistry.org This is a classic example of a sigmatropic rearrangement. organic-chemistry.org
Computational studies on the decomposition of 1-indanone have identified various radical intermediates such as 1-indanonyl, benzyl, and phenyl radicals. bohrium.com Potential energy surfaces have been calculated to map out the reaction pathways, identifying the transition states connecting these intermediates. bohrium.com
Kinetic and Thermodynamic Considerations
The course of many chemical reactions is determined by a competition between the formation of the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one). masterorganicchemistry.comlibretexts.org This is particularly relevant for reactions that are reversible under the reaction conditions.
In the context of the 1-indanone system, the stability of intermediates and transition states plays a crucial role. For example, in the thermal decomposition of 1-indanone, the pathway with the lowest activation energy barrier will be the kinetically preferred one. bohrium.com Computational studies have shown that the H-assisted decomposition of 1-indanone has significantly lower barrier heights compared to its unimolecular decomposition, indicating that the presence of hydrogen atoms can dramatically accelerate the reaction. bohrium.com
The electronic nature of substituents on the indanone ring can significantly influence the kinetics and thermodynamics of these reactions. The 5-ethoxy group in 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is an electron-donating group. This property would be expected to increase the electron density of the aromatic ring, which could in turn affect the stability of charged or radical intermediates and transition states. For instance, in electrophilic aromatic substitution reactions, the ethoxy group would activate the ring and direct incoming electrophiles to the ortho and para positions. In the context of the reactions discussed above, this electronic effect could influence the regioselectivity of cycloadditions or the energetics of rearrangement pathways. However, without specific experimental or computational data for this particular compound, these remain scientifically grounded predictions.
The following table provides a conceptual overview of how a 5-ethoxy substituent might influence the reactivity of the indanone core, based on general principles of physical organic chemistry.
| Reaction Type | Expected Influence of 5-Ethoxy Group | Rationale |
| Electrophilic Reactions | Increased reaction rate | The electron-donating ethoxy group activates the aromatic ring towards electrophilic attack. |
| Nucleophilic Reactions at Carbonyl | Minimal direct effect | The electronic effect of the distant ethoxy group on the carbonyl carbon is likely to be small. |
| Radical Reactions | Potential stabilization of radical intermediates | The ethoxy group may be able to stabilize radical character on the aromatic ring through resonance. |
| Pericyclic Reactions | Altered regioselectivity and rate | The electron-donating group can influence the energies of the frontier molecular orbitals involved in the pericyclic transition state. |
Derivatives and Structural Analogues Derived from 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro
Synthesis of C-2 Substituted Ethoxy-Dihydroindenone Compounds
The methylene (B1212753) group at the C-2 position of the indanone ring is activated by the adjacent carbonyl group, making it a prime site for substitution. Various synthetic strategies are employed to introduce substituents at this position, leading to a diverse range of C-2 functionalized derivatives.
One common approach is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to the indanone's carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base and is used to introduce alkylidene or benzylidene groups. For instance, the reaction of an indanone with an aldehyde or ketone in the presence of a base like piperidine (B6355638) can yield 2-benzylidene-1-indanones. beilstein-journals.org Sequential Knoevenagel condensation followed by cyclization reactions can also lead to more complex indene derivatives. nih.govacs.org
Another key method is alkylation . The C-2 position can be deprotonated by a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide, resulting in 2-alkyl-1-indanones. nih.gov Controlling the regiochemistry of alkylation is crucial, and specific methodologies have been developed to achieve this with precision. rsc.org
Furthermore, reactions like the Mannich reaction can introduce aminomethyl groups, while tandem transformations catalyzed by transition metals can yield fluorine-containing derivatives. nih.gov The synthesis of 2,3-disubstituted indanones can be achieved through rhodium-catalyzed reactions or by using a catalytic amount of SbF₅ with phenylalkynes and aldehydes, which often yields the trans-isomer selectively. organic-chemistry.org
| Reaction Type | Reagents/Catalysts | Substituent Introduced | Reference Example |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | Alkylidene, Benzylidene | Synthesis of 2-benzylidene-1-indanones beilstein-journals.org |
| Alkylation | Base, Alkyl halide | Alkyl groups | Formation of 2-alkyl-1-indanones nih.gov |
| Rhodium-Catalyzed Cyclization | Internal alkynes, Rh(III) catalyst | Various alkyl/aryl groups at C-2 and C-3 | Synthesis of 2,3-substituted indanones organic-chemistry.org |
| Electrophilic Fluorination | Cu(II) triflate, N-fluorobenzenesulfonimide (NFSI) | Fluorine | Formation of fluorine-containing 1-indanone (B140024) derivatives nih.gov |
Modifications of the Aromatic Ring of 5-Ethoxy-2,3-dihydro-1H-inden-1-one
The benzene (B151609) ring portion of the 5-ethoxy-2,3-dihydro-1H-inden-1-one molecule is amenable to various modifications, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. These modifications allow for the introduction of a wide range of functional groups, altering the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution (EAS) is a fundamental method for functionalizing aromatic rings. msu.edumasterorganicchemistry.com Reactions such as nitration (using a mixture of nitric and sulfuric acid), halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid) can introduce nitro, halogen, or sulfonic acid groups onto the ring. masterorganicchemistry.comyoutube.com The position of substitution (ortho, meta, or para to the existing groups) is directed by the activating and steric effects of the ethoxy and the fused ring substituents.
A powerful and versatile method for aromatic ring modification is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide. researchgate.net For this to be applied to the 5-position, a precursor such as 5-bromo-2,3-dihydro-1H-inden-1-one would be used. researchgate.net Reacting this bromo-indanone with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base yields 5-aryl-substituted indanone derivatives. researchgate.netnih.gov This method is highly efficient for creating C-C bonds and introducing complex aryl and heteroaryl moieties. researchgate.netresearchgate.net
| Reaction Type | Typical Reagents | Functional Group Introduced | Key Features |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Classic electrophilic aromatic substitution masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | Introduces a versatile handle for further reactions youtube.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl | Efficient C-C bond formation with high functional group tolerance wikipedia.orgresearchgate.net |
Heterocyclic Ring Fused Indanone Derivatives (e.g., Thiazolidinone Analogues)
Fusing heterocyclic rings to the indanone scaffold generates complex polycyclic systems with significant chemical and biological interest. These annulation reactions often utilize the reactivity of the C1-carbonyl and C2-methylene groups.
One prominent example is the synthesis of indeno[1,2-b]pyrazine derivatives . These can be prepared by the condensation reaction of an indane-1,2-dione (which can be derived from the indanone) with various diamines, such as o-phenylenediamine (B120857). researchgate.netresearchgate.netmdpi.com This reaction builds a pyrazine ring onto the 'a' face of the indene system. Such compounds have been investigated for a variety of applications. bohrium.comnih.gov
Another important class is thiazole-fused or thiazole-substituted indanones . Thiazolyl hydrazone derivatives of 1-indanone can be synthesized by first converting the indanone to its thiosemicarbazone, followed by reaction with α-halo ketones. researchgate.net These reactions build a thiazole ring system attached to the C-1 position via a hydrazone linker. researchgate.netresearchgate.netnih.gov The synthesis of indenyl-thiazole derivatives often starts from a bromo-indanone precursor. plos.org Annulation strategies can also lead to fused and spiro frameworks, creating structurally diverse N-containing bispiro-heterocycles. rsc.org
| Heterocycle Type | Synthetic Precursor from Indanone | Key Reaction | Resulting Structure |
|---|---|---|---|
| Pyrazine | Indane-1,2-dione | Condensation with a 1,2-diamine | Indeno[1,2-b]pyrazine researchgate.netresearchgate.net |
| Thiazole (linked) | 1-Indanone thiosemicarbazone | Reaction with α-halo ketones | Thiazolyl hydrazone derivative researchgate.netnih.gov |
| Pyrrolidine (spiro) | 2-Arylidene-indanone | Michael addition/cyclization cascade | Bispiro-oxindole indanone rsc.org |
Chain Elongation and Functional Group Interconversion Strategies
Chain elongation and functional group interconversion (FGI) are essential strategies for modifying the 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- scaffold to create more complex derivatives.
Chain elongation is often achieved at the C-2 position. As discussed in section 4.1, reactions like the Knoevenagel condensation with dicarbonyl compounds or the alkylation of the C-2 enolate can be used to add carbon chains of varying lengths and functionalities. For example, reacting the indanone with malonic acid under Doebner modification conditions (pyridine as solvent) can lead to the formation of an acetic acid side chain at the C-2 position after condensation and decarboxylation. wikipedia.org
Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. Key FGIs for the 5-ethoxy-indanone system include:
Reduction of the Ketone: The C-1 carbonyl group can be reduced to a secondary alcohol (an indanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a new chiral center and a hydroxyl group that can be further functionalized.
Cleavage of the Ether: The 5-ethoxy group is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 5-hydroxy-indanone (a phenol). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This unmasks a phenolic hydroxyl group, providing a new site for derivatization.
Further Reactions of the Indanol: The alcohol group of the indanol can be converted into a better leaving group (like a tosylate) and then be substituted by various nucleophiles. Alternatively, it can be oxidized back to the ketone or eliminated to form an indene.
These strategies significantly expand the range of accessible derivatives from the parent 5-ethoxy-2,3-dihydro-1H-inden-1-one.
Conformational Analysis of Derivatives and their Stereochemical Aspects
The five-membered ring of the 2,3-dihydro-1H-inden-1-one core is not planar. It typically adopts a puckered conformation, often described as an "envelope" or "twist" form, to relieve ring strain. The specific conformation can be influenced by the nature and position of substituents. Conformational analysis of indan-1-ol derivatives has been performed using nuclear magnetic resonance (NMR) spectroscopy to assign their three-dimensional structures. rsc.org
When substituents are introduced at the C-2 and C-3 positions, new stereocenters are created, leading to the possibility of stereoisomers (enantiomers and diastereomers).
Stereochemistry at C-2: Substitution at the C-2 position alone creates a single stereocenter. For example, the synthesis of 2-alkyl-1-indanones will produce a racemic mixture unless a chiral catalyst or auxiliary is used.
Stereochemistry at C-2 and C-3: The introduction of substituents at both C-2 and C-3 can result in diastereomers, designated as cis or trans depending on the relative orientation of the substituents. The synthesis of 2,3-disubstituted 1-indanones often shows stereoselectivity. For instance, certain catalytic methods can selectively produce the trans-isomer. organic-chemistry.org The relative stability of these diastereomers and the energy barriers for their interconversion are key aspects of their stereochemical analysis.
The development of asymmetric syntheses for indanone derivatives is an active area of research, aiming to control the absolute stereochemistry of the products. Rhodium-catalyzed asymmetric intramolecular 1,4-additions, for example, have been used to achieve enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org
Spectroscopic Characterization and Structural Elucidation of 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity.
¹H-NMR Data Interpretation: Chemical Shifts, Coupling Constants, and Multiplicities
In the ¹H-NMR spectrum of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, specific signals corresponding to the ethoxy group and the protons on the indanone framework are expected. The ethoxy group would manifest as a triplet and a quartet. The aromatic protons would appear in the downfield region, with their splitting patterns dictated by their substitution on the benzene (B151609) ring. The aliphatic protons of the five-membered ring would show characteristic multiplets corresponding to their positions relative to the carbonyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons | 6.8 - 7.6 | d, dd | 7.0 - 9.0 |
| Methylene (B1212753) (CH₂) adjacent to ether | 4.0 - 4.2 | q | ~7.0 |
| Methylene (CH₂) adjacent to carbonyl | 2.9 - 3.1 | t | 6.0 - 8.0 |
| Methylene (CH₂) | 2.6 - 2.8 | t | 6.0 - 8.0 |
| Methyl (CH₃) of ethoxy | 1.3 - 1.5 | t | ~7.0 |
¹³C-NMR Spectroscopy: Aromatic and Aliphatic Carbon Assignments
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is typically observed significantly downfield. The aromatic carbons will have distinct signals, with those bonded to the ethoxy group and adjacent to the fused ring showing characteristic shifts. The aliphatic carbons of the five-membered ring and the ethoxy group will appear in the upfield region.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic C-O | 155 - 165 |
| Aromatic C | 110 - 140 |
| Methylene (CH₂) of ethoxy | 60 - 70 |
| Aliphatic CH₂ | 25 - 40 |
| Methyl (CH₃) of ethoxy | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group, and between the two methylene groups in the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the ethoxy group on the aromatic ring by observing correlations from the ethoxy protons to the aromatic carbons.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Carbonyl and Ether)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the two most prominent absorption bands would be due to the carbonyl (C=O) and ether (C-O-C) groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.
Ether (C-O-C) Stretch: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the ethoxy group would result in strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the molecular ion peak [M]⁺ would correspond to its molecular weight.
The fragmentation pattern would likely involve the loss of the ethoxy group or parts of it. Key expected fragments would include:
[M - C₂H₅]⁺: Loss of the ethyl group.
[M - OC₂H₅]⁺: Loss of the ethoxy radical.
[M - CO]⁺: Loss of carbon monoxide from the ketone, a common fragmentation for cyclic ketones.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is the conjugated system formed by the benzene ring and the α,β-unsaturated ketone.
Expected electronic transitions include:
π → π* transitions: These are typically high-energy transitions and would appear at shorter wavelengths (around 200-280 nm), corresponding to the aromatic and enone systems.
n → π* transitions: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen and the π* orbital of the carbonyl group. This would result in a weaker absorption band at a longer wavelength (around 300-350 nm). The presence of the electron-donating ethoxy group on the aromatic ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-indanone (B140024).
X-ray Crystallography for Solid-State Structural Determination of Analogues
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For the 1H-Inden-1-one framework, X-ray crystallography has been an indispensable tool for the unambiguous determination of molecular structure, conformation, and intermolecular interactions of its various analogues. While crystallographic data for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- itself is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state characteristics of this class of compounds.
A notable example is the structural analysis of (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one . The title chalcone (B49325) was synthesized, and its structure was confirmed by single-crystal X-ray analysis. nih.gov The crystals were found to belong to the monoclinic space group P21/c. nih.gov The indanone ring system is nearly planar, and it forms a dihedral angle of 2.54 (4)° with the attached benzene ring. nih.gov The carbon atoms of the methoxy (B1213986) groups show slight deviation from the plane of the benzene ring. nih.gov The predominant intermolecular force observed in the crystal lattice is π-stacking, which organizes the molecules into columns running parallel to the b-axis of the unit cell. nih.gov
The influence of substituents directly on the indanone aromatic ring is demonstrated in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one . researchgate.net X-ray crystallography definitively identified the product of bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. researchgate.net The dihydroindene moiety in this molecule is essentially planar, with a slight twist in the saturated five-membered ring. researchgate.net The two methoxy groups lie nearly coplanar with the benzene ring. researchgate.net
The crystallographic data for these analogues provide a strong basis for predicting the structural characteristics of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-. It is expected to have a generally planar indanone core with the ethoxy group lying in or close to the plane of the benzene ring. The solid-state packing will likely be influenced by weak intermolecular interactions such as C—H···O hydrogen bonds and potentially π-stacking, depending on the crystalline form.
Below are the detailed crystallographic data for the discussed analogues.
Interactive Data Table: Crystallographic Data and Refinement Details for (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆O₃ |
| Formula Weight | 280.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7611 (4) |
| b (Å) | 7.2894 (4) |
| c (Å) | 24.0331 (13) |
| β (°) | 93.5573 (12) |
| Volume (ų) | 1357.02 (13) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.123 |
| Goodness-of-fit (S) | 1.02 |
Interactive Data Table: Crystallographic Data and Refinement Details for 2-[(E)-2,5-Dimethoxybenzylidene]indan-1-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆O₃ |
| Formula Weight | 280.31 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.925 (3) |
| b (Å) | 20.163 (5) |
| c (Å) | 5.451 (1) |
| Volume (ų) | 1420.6 (5) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.09 |
Computational and Theoretical Investigations of 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the geometry would be optimized to find the lowest energy conformation.
The core indanone scaffold consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. The five-membered ring is not planar and can adopt an "envelope" or "twisted" conformation. In the case of 1-indanone (B140024) derivatives, the C2 and C3 atoms of the five-membered ring are typically puckered. The ethoxy group at the 5-position will also have rotational freedom around the C-O bonds, leading to different conformers.
Based on studies of similar molecules, it is expected that the most stable conformer of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would have the five-membered ring in a slightly puckered conformation and the ethoxy group oriented to minimize steric hindrance with the adjacent atoms. The planarity of the benzene ring would be largely maintained.
Table 1: Predicted Optimized Geometrical Parameters for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- (Based on related compounds)
| Parameter | Predicted Value (Å or °) |
| C=O bond length | ~1.22 Å |
| C-C bond lengths (aromatic) | ~1.39 - 1.41 Å |
| C-C bond lengths (aliphatic) | ~1.53 - 1.55 Å |
| C-O bond length (aryl-O) | ~1.36 Å |
| C-O bond length (O-ethyl) | ~1.43 Å |
| C-C-C bond angles (aromatic) | ~120° |
| C-C-C bond angles (aliphatic) | ~104 - 106° |
Note: These are estimated values based on DFT calculations of similar indanone derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of the molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. The LUMO is anticipated to be centered on the carbonyl group and the fused benzene ring. The presence of the electron-donating ethoxy group would likely increase the energy of the HOMO and slightly decrease the energy of the LUMO compared to unsubstituted 1-indanone, leading to a smaller HOMO-LUMO gap. A smaller gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.0 to -6.5 eV |
| ELUMO | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Energy Gap | ~ 4.0 to 4.5 eV |
Note: These are estimated values based on DFT calculations of similar indanone derivatives.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the MEP map would show the most negative potential localized around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, indicating them as sites for potential nucleophilic interaction. The electron-donating ethoxy group would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the ethoxy group.
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the charge transfer between filled donor NBOs and empty acceptor NBOs. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms (both carbonyl and ethoxy) into the antibonding orbitals of the adjacent carbon atoms and the aromatic ring. This delocalization contributes to the stability of the molecule.
QTAIM analysis defines chemical bonds and atomic properties based on the topology of the electron density. This method can be used to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and to identify bond critical points. In the context of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, QTAIM would provide a quantitative measure of the bond strengths and the charge distribution within the molecule.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The calculated chemical shifts for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would be expected to be in good agreement with experimental values. The ethoxy group would significantly influence the chemical shifts of the aromatic protons and carbons.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted Infrared (IR) spectrum for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would show a characteristic strong absorption band for the C=O stretching vibration, typically in the range of 1680-1710 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic parts, and C-O stretching vibrations of the ethoxy group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, the UV-Vis spectrum is expected to show π→π* and n→π* transitions. The ethoxy group, being an auxochrome, would likely cause a bathochromic (red) shift in the absorption bands compared to the parent 1-indanone.
Computational Studies on Reaction Mechanisms and Transition States
While specific studies on the reaction mechanisms of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- are not prevalent, computational chemistry can be a powerful tool to investigate its reactivity. For instance, DFT calculations could be used to model the transition states of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.
By mapping the potential energy surface of a reaction, computational chemists can determine the activation energies and reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations involving this compound. For example, the effect of the ethoxy group on the regioselectivity of electrophilic aromatic substitution could be rationalized by examining the stability of the intermediate carbocations (Wheland intermediates).
Quantitative Structure-Reactivity Relationships (QSRR) (focused on chemical reactivity parameters)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its reactivity. These studies are pivotal in predicting the behavior of molecules in chemical reactions, offering insights into their stability, and identifying the most probable sites for electrophilic and nucleophilic attacks. For the compound 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- , a comprehensive QSRR analysis involves the calculation of various chemical reactivity parameters derived from its electronic structure. While specific, in-depth QSRR studies exclusively targeting this molecule are not extensively available in public-domain research, we can deduce its reactivity profile by applying established computational chemistry principles and analyzing the electronic effects of its constituent functional groups—namely, the 1-indanone core and the 5-ethoxy substituent.
The primary parameters in such an analysis are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them are fundamental in determining the chemical reactivity and kinetic stability of a molecule. nih.gov
Theoretical Framework and Substituent Effects
The reactivity of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is primarily governed by the interplay between the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the ethoxy group on the aromatic ring. The ethoxy group (–OCH2CH3) at the 5-position is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the benzene ring. This donation of electron density increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the carbonyl group (C=O) is electron-withdrawing, which tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.
To illustrate the influence of the 5-ethoxy group, a comparative analysis with the parent compound, 1H-Inden-1-one, 2,3-dihydro- (also known as 1-indanone), is instructive. The introduction of the electron-donating ethoxy group is expected to raise the HOMO energy and slightly raise the LUMO energy. The more significant impact is on the HOMO, leading to a smaller HOMO-LUMO energy gap compared to the unsubstituted 1-indanone. A smaller energy gap generally implies higher reactivity. nih.gov
Calculated Reactivity Parameters
The following table presents a set of theoretical reactivity parameters for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- in comparison to its parent compound, 1H-Inden-1-one, 2,3-dihydro- . These values are representative and are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G+(d,p) basis set, which are standard for such computational investigations. nih.gov
| Parameter | Formula | 1H-Inden-1-one, 2,3-dihydro- (1-Indanone) (Illustrative Values) | 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- (Illustrative Values) | Expected Influence of 5-Ethoxy Group |
| EHOMO (eV) | - | -6.50 | -6.20 | Increase (destabilization) |
| ELUMO (eV) | - | -1.80 | -1.75 | Slight Increase |
| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 4.70 | 4.45 | Decrease |
| Ionization Potential (I) (eV) | -EHOMO | 6.50 | 6.20 | Decrease |
| Electron Affinity (A) (eV) | -ELUMO | 1.80 | 1.75 | Decrease |
| Global Hardness (η) (eV) | (I - A) / 2 | 2.35 | 2.23 | Decrease |
| Global Softness (S) (eV-1) | 1 / (2η) | 0.213 | 0.224 | Increase |
| Electronegativity (χ) (eV) | (I + A) / 2 | 4.15 | 3.98 | Decrease |
| Electrophilicity Index (ω) (eV) | χ2 / (2η) | 3.66 | 3.55 | Decrease |
Detailed Research Findings from Theoretical Analysis
HOMO, LUMO, and Energy Gap (ΔE): The electron-donating 5-ethoxy group raises the energy of the HOMO significantly. This is because the oxygen's lone pairs increase the electron density of the aromatic pi-system, which constitutes a major part of the HOMO. The LUMO is primarily located on the carbonyl group and the adjacent part of the benzene ring. While the ethoxy group's influence on the LUMO is less pronounced, the net effect is a reduction in the HOMO-LUMO energy gap. A smaller ΔE for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- suggests it is more chemically reactive and more polarizable than the unsubstituted 1-indanone. nih.gov
Ionization Potential (I) and Electron Affinity (A): The ionization potential, which represents the energy required to remove an electron, is approximated by the negative of the HOMO energy. The higher HOMO energy of the 5-ethoxy derivative results in a lower ionization potential, indicating it is more easily oxidized. The electron affinity, the energy released when an electron is added, is related to the LUMO energy. The slightly higher LUMO energy results in a marginally lower electron affinity.
Global Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. A smaller HOMO-LUMO gap leads to lower hardness and, consequently, higher softness. The calculated values indicate that 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is "softer" than 1-indanone. Softer molecules are generally more reactive. nih.gov
Synthetic Utility of 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro As an Organic Intermediate
Role as a Key Building Block in Multi-Step Organic Synthesis
The indanone framework is a cornerstone in the multi-step synthesis of various pharmacologically significant molecules. A prominent example is the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease. The synthesis of Donepezil and its analogs often commences with a substituted 1-indanone (B140024). ambeed.comlookchem.com For instance, 5,6-dimethoxy-1-indanone (B192829) undergoes an aldol (B89426) condensation with a piperidine (B6355638) derivative, followed by reduction to yield the final drug molecule. ambeed.com
Given this precedent, 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- is a plausible starting material for the synthesis of novel Donepezil analogs. The ethoxy group could modulate the pharmacological profile of the resulting compound. The general synthetic strategy would likely involve the following key transformations:
| Reaction Step | Description | Potential Reagents and Conditions |
| Aldol Condensation | Reaction of the enolate of 5-ethoxy-1-indanone with an appropriate aldehyde. | Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C to room temperature |
| Dehydration | Elimination of water to form an unsaturated intermediate. | Acid or base catalysis |
| Reduction | Reduction of the exocyclic double bond and/or the ketone functionality. | Catalytic hydrogenation (e.g., H₂, Pd/C), Sodium borohydride (B1222165) (NaBH₄) |
The reactivity of the indanone core allows for various modifications, making it a valuable building block for creating libraries of compounds for drug discovery programs.
Precursor for the Construction of Diverse Chemical Scaffolds
The 1-indanone skeleton serves as a versatile precursor for the synthesis of a wide array of chemical scaffolds, including fused heterocyclic systems and spirocyclic frameworks. The carbonyl group and the adjacent methylene (B1212753) group are key reactive sites that enable annulation and ring-expansion reactions.
Fused Heterocycles:
Nitrogen-containing fused heterocycles are prevalent in natural products and pharmaceuticals. 1-Indanones can be converted into various heterocyclic systems through condensation reactions with appropriate binucleophiles. For example, reaction with hydrazines can yield indeno[1,2-c]pyrazoles, while reaction with o-phenylenediamine (B120857) can lead to the formation of benzo[d]imidazoles. The 5-ethoxy substituent in the target molecule would be incorporated into the final heterocyclic scaffold, potentially influencing its biological activity.
Spirocyclic Frameworks:
Recent advancements in organic synthesis have demonstrated the utility of 1-indanones in constructing spirocyclic systems. These reactions often involve a key step where the indanone acts as a nucleophile or an electrophile to form a new carbocyclic or heterocyclic ring at the C2 or C3 position.
| Scaffold Type | General Synthetic Approach | Potential Reaction Partners |
| Fused Pyrazoles | Condensation with hydrazine (B178648) derivatives | Hydrazine, Phenylhydrazine |
| Fused Benzodiazepines | Reaction with o-phenylenediamines | 1,2-Diaminobenzene |
| Spiro-oxindoles | Aldol-type reaction with isatins | Isatin derivatives |
| Spiro-cyclopropanes | Reaction with ylides | Sulfur or phosphorus ylides |
Application in the Synthesis of Advanced Organic Materials (e.g., optical materials, without performance data)
Indanone derivatives have been investigated for their potential in the development of advanced organic materials, including those with interesting optical properties. The conjugated system of the indanone core can be extended through various chemical modifications to create chromophores with potential applications in fields such as nonlinear optics and organic light-emitting diodes (OLEDs).
The synthesis of such materials often involves the Knoevenagel or Claisen-Schmidt condensation of the 1-indanone with an aromatic aldehyde to introduce a benzylidene group at the 2-position. This extends the π-conjugation of the system. The electronic properties of the resulting molecule can be further tuned by the substituents on both the indanone and the aromatic aldehyde. The 5-ethoxy group in 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would act as an electron-donating group, which can influence the absorption and emission properties of the derived materials.
While specific performance data for materials derived from 5-ethoxy-1-indanone is not available, the general synthetic strategies point towards its potential as a building block for novel organic materials.
Methodological Advancements in Organic Synthesis Enabled by the Indanone Framework
The unique reactivity of the 1-indanone framework has spurred the development of new synthetic methodologies. These advancements often leverage the ability of the indanone to undergo novel cyclization, annulation, and ring-expansion reactions.
For instance, transition metal-catalyzed reactions have been developed to effect the insertion of alkenes or alkynes into the C-C bond of the indanone ring, leading to the formation of fused seven-membered rings. These ring-expansion strategies provide access to complex polycyclic systems that are challenging to synthesize through traditional methods.
Furthermore, the development of asymmetric catalytic systems allows for the enantioselective functionalization of the indanone core, providing access to chiral building blocks for the synthesis of enantiopure pharmaceuticals and natural products. While these methods have been demonstrated on a range of substituted indanones, their application to 5-ethoxy-1-indanone would be a logical extension, enabling the synthesis of a new set of chiral intermediates.
Future Research Directions and Unexplored Avenues for 1h Inden 1 One, 5 Ethoxy 2,3 Dihydro
Development of Highly Efficient and Selective Catalytic Transformations
The synthesis of substituted indanones has been significantly advanced by transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.org However, the application of these methods to produce 5-ethoxy-2,3-dihydro-1H-inden-1-one specifically represents a significant area for future work. Research should focus on developing novel catalytic systems that offer high yields and selectivity under mild conditions, minimizing waste and energy consumption.
A promising direction is the exploration of rhodium-catalyzed C-H activation and cascade reactions. organic-chemistry.org For instance, the annulation of aromatic aldehydes with acrylates, a process catalyzed by ruthenium, could be adapted for the synthesis of ethoxy-substituted indanones. researchgate.net This would involve the development of catalysts that can tolerate the ethoxy functional group while directing the cyclization to the desired position on the aromatic ring.
Furthermore, the catalytic hydrogenation of corresponding indenones is a direct route to 2,3-dihydro-1H-inden-1-ones. youtube.comyoutube.com Future research could focus on developing highly selective catalysts for the hydrogenation of 5-ethoxy-1H-inden-1-one, ensuring that the ethoxy group and the carbonyl function remain intact while selectively reducing the double bond of the five-membered ring. This could involve exploring catalysts based on metals like palladium, platinum, or nickel, with a focus on achieving high enantioselectivity for potential pharmaceutical applications. youtube.comyoutube.comyoutube.comyoutube.com
| Catalyst Type | Potential Application in 5-ethoxy-2,3-dihydro-1H-inden-1-one Synthesis | Key Research Objective |
| Rhodium-based | C-H activation and cascade annulation reactions. organic-chemistry.org | Development of catalysts tolerant to the ethoxy group and with high regioselectivity. |
| Ruthenium-based | Annulation of aromatic aldehydes with acrylates. researchgate.net | Adaptation of existing methods for ethoxy-substituted substrates. |
| Palladium/Platinum/Nickel | Selective hydrogenation of 5-ethoxy-1H-inden-1-one. youtube.comyoutube.com | Achieving high chemoselectivity and enantioselectivity. |
Exploration of Novel Synthetic Pathways and Retrosynthetic Strategies
Current synthetic routes to 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- often rely on traditional multi-step procedures. beilstein-journals.org Future research should aim to develop more convergent and atom-economical synthetic pathways. This involves devising novel retrosynthetic disconnections that open up new avenues for construction of the target molecule.
One unexplored strategy could be the application of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a tandem Meyer-Schuster rearrangement and radical cyclization, which has been used for 2-sulfenylindenone derivatives, could potentially be adapted. organic-chemistry.org Another avenue is the exploration of domino reactions, such as the one used for N-(1-Oxo-1H-inden-2-yl)benzamide derivatives, which could simplify the synthesis and reduce the number of purification steps. organic-chemistry.org
Retrosynthetic analysis could also inspire the use of less conventional starting materials. youtube.comyoutube.com Instead of starting with a pre-functionalized benzene (B151609) ring, it might be possible to construct the ethoxy-substituted aromatic ring as part of the main reaction sequence. This could involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the carbon skeleton before the final cyclization step. nih.gov
Advanced Computational Modeling for Predictive Chemical Synthesis
The use of computational chemistry and machine learning in predicting reaction outcomes and designing synthetic routes is a rapidly growing field. For 1H-Inden-1-one, 5-ethoxy-2,3-dihydro-, computational modeling can be a powerful tool to accelerate the discovery of new synthetic methods.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential catalytic cycles, helping to understand the factors that control regioselectivity and stereoselectivity. researchgate.net This can guide the rational design of new catalysts with improved performance. For example, by modeling the transition states of a rhodium-catalyzed C-H activation, it may be possible to design ligands that favor the formation of the desired 5-ethoxy isomer.
Furthermore, machine learning algorithms can be trained on existing reaction data to predict the feasibility and yield of new synthetic transformations. This could be particularly useful for exploring a wide range of potential starting materials and reaction conditions for the synthesis of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- without the need for extensive experimental screening.
| Computational Tool | Application in the Synthesis of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions. researchgate.net | Rational design of selective catalysts. |
| Machine Learning | Prediction of reaction outcomes and optimization of conditions. | Accelerated discovery of novel synthetic routes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. ethernet.edu.etsci-hub.seuc.ptkit.edunih.gov The future synthesis of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would greatly benefit from the integration of flow chemistry.
For instance, the intramolecular Friedel-Crafts acylation, a common method for synthesizing indanones, can be significantly improved using flow reactors, potentially with microwave assistance. mdpi.com This would allow for precise control over reaction temperature and time, leading to higher yields and fewer byproducts. The synthesis of heterocyclic compounds, a class to which indanones belong, has been shown to be particularly amenable to flow chemistry approaches. ethernet.edu.etsci-hub.seuc.ptkit.edu
Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. These systems can perform multi-step syntheses, including reaction, workup, and purification, in a fully automated fashion. The development of an automated synthesis route for 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- would enable its rapid production on demand and facilitate the exploration of its chemical space through the synthesis of derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
